3-Methoxyindolizine
Description
Structure
3D Structure
Properties
CAS No. |
195615-16-8 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-methoxyindolizine |
InChI |
InChI=1S/C9H9NO/c1-11-9-6-5-8-4-2-3-7-10(8)9/h2-7H,1H3 |
InChI Key |
BCAWEFMZGQSYOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C2N1C=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxyindolizine and Its Derivatives
Classical and Foundational Approaches to Indolizine (B1195054) Synthesis
The foundational methods for constructing the indolizine ring system, while sometimes requiring harsh conditions, established the fundamental principles for the cyclization and annulation reactions that are still in use today. rsc.orgacs.org
Condensation Reactions (e.g., Scholtz and Tschitschibabin)
Two of the earliest and most recognized methods for indolizine synthesis are the Scholtz and Tschitschibabin (also spelled Chichibabin) reactions. rsc.orgacs.org
The Scholtz synthesis , first reported in 1912, involves the high-temperature treatment of 2-methylpyridine (B31789) (α-picoline) with acetic anhydride (B1165640). jbclinpharm.orgjbclinpharm.org This reaction proceeds through an intermediate that, upon hydrolysis, yields the indolizine core. jbclinpharm.org While historically significant, this method's requirement for very high temperatures (200–220°C) has led to the development of milder alternatives. jbclinpharm.orgjbclinpharm.org
The Tschitschibabin reaction provides a more general route to indolizines. nih.govd-nb.info This method involves the quaternization of a pyridine (B92270) derivative with an α-halocarbonyl compound (like a phenacyl halide) to form a pyridinium (B92312) salt. d-nb.infonih.gov In the presence of a base, this salt forms a pyridinium ylide, which then undergoes an intramolecular aldol-type condensation followed by dehydration to yield the aromatic indolizine ring system. d-nb.infonih.gov This reaction is considered one of the most efficient methods for indolizine synthesis. d-nb.info A rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been used for the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org
Table 1: Comparison of Classical Indolizine Syntheses
| Reaction | Precursors | Key Step | Conditions | Reference(s) |
|---|---|---|---|---|
| Scholtz Reaction | 2-Methylpyridine, Acetic Anhydride | High-temperature condensation | 200–220°C | jbclinpharm.orgjbclinpharm.org |
| Tschitschibabin Reaction | Pyridine, α-Halocarbonyl Compound | Base-mediated intramolecular cyclization of pyridinium salt | Basic | d-nb.infonih.gov |
1,3-Dipolar Cycloaddition Strategies
Among the most versatile and widely employed methods for indolizine synthesis are 1,3-dipolar cycloaddition reactions. jbclinpharm.orgnih.govrsc.org This strategy involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or an alkyne, to form a five-membered ring. youtube.com
Pyridinium Ylide Annulations with Alkenes and Alkynes
In the context of indolizine synthesis, the key 1,3-dipole is a pyridinium ylide. researchgate.netkoreascience.kr These ylides are typically generated in situ from a corresponding pyridinium salt by treatment with a base. nih.gov The ylide, a species with a positive charge on the ring nitrogen and a negative charge on the adjacent exocyclic carbon, readily reacts with electron-deficient alkenes or alkynes (dipolarophiles). nih.govnih.gov The initial cycloaddition forms a dihydroindolizine intermediate, which then undergoes spontaneous aromatization, often through air oxidation, to yield the stable indolizine product. nih.gov This method is advantageous as it is often a one-pot, two-step process that can be carried out under mild conditions, including at room temperature and in aqueous buffers. nih.govacs.org The choice of base and solvent can significantly impact the reaction's efficiency. nih.gov
**Table 2: Influence of Base and Solvent on Indolizine Yield via 1,3-Dipolar Cycloaddition***
| Entry | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol (B129727) | K₂CO₃ | 1 | 48 |
| 2 | Methanol | Et₃N | 1 | 35 |
| 3 | Methanol | DBU | 1 | 29 |
| 4 | DMF | Et₃N | 1 | 54 |
| 5 | DMF | K₂CO₃ | 1 | 71 |
| 6 | DMF | DBU | 1 | 50 |
| 7 | DMF | K₂CO₃ | 0.5 | 65 |
| 8 | DMF | K₂CO₃ | 5 | 74 |
Data derived from a study on the cycloaddition of a 4-acetylpyridinium salt with ethyl propiolate. nih.gov
Regiochemical Considerations in Methoxyindolizine Formation
The regioselectivity of the 1,3-dipolar cycloaddition—that is, the specific orientation in which the ylide and dipolarophile combine—is a critical factor in determining the substitution pattern of the final indolizine product, including the placement of a methoxy (B1213986) group at the C-3 position. acs.org This outcome is primarily governed by the electronic and steric properties of the substituents on both the pyridinium ylide and the dipolarophile. numberanalytics.com
According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. numberanalytics.com The regiochemistry is dictated by the combination that results in the largest orbital overlap and stabilization. nih.gov
For the synthesis of a 3-methoxyindolizine, the methoxy group (or a precursor) would be part of either the pyridinium salt or the dipolarophile. As an electron-donating group, it would raise the energy of the HOMO or LUMO of the molecule it is attached to. Conversely, electron-withdrawing groups on the reaction partner lower the orbital energies. nih.gov This electronic interplay directs the cycloaddition. For instance, studies on the annulation of pyridinium ylides with bromoalkynes have demonstrated that the regioselectivity of the ylide's attack on the alkyne is a key determinant of the final product's structure. acs.org Similarly, in cycloadditions involving indole (B1671886) arynes, the polarity of the aryne and the electronic nature of substituents on the diene can lead to a high degree of regioselectivity, sometimes favoring the formation of a more sterically crowded product due to overriding electronic effects. nih.gov Therefore, achieving a specific regioisomer like this compound requires careful selection of precursors with appropriate electronic biases to favor the desired cyclization pathway. acs.orgnih.gov
1,5-Dipolar Cyclization Pathways
In addition to 1,3-dipolar cycloadditions, 1,5-dipolar cyclizations represent another important strategy for forming the indolizine nucleus. jbclinpharm.org This pathway involves a 1,5-dipole, an extended molecular system with charges separated over five atoms. These intermediates can undergo an electrocyclization to form the fused bicyclic structure of indolizine. jbclinpharm.orgacs.org For example, certain vinyl pyridinium ylides can act as 1,5-dipoles, undergoing ring closure to furnish the indolizine skeleton. jbclinpharm.org
Synthesis from N-Substituted Pyrrole (B145914) Precursors
An alternative approach to indolizine synthesis starts with a pyrrole ring and constructs the fused pyridine ring. chemicalbook.comjbclinpharm.org This is in contrast to the more common methods that start with a pyridine. chemicalbook.com The Paal-Knorr reaction is a classic method for synthesizing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia. mdpi.com Once an appropriately functionalized N-substituted pyrrole is obtained, subsequent intramolecular cyclization reactions can be employed to build the second, six-membered ring, thus completing the indolizine framework. bohrium.comnih.gov This approach offers a different strategic entry point, particularly for accessing indolizines with specific substitution patterns on the five-membered ring. nih.gov
Contemporary and Innovative Synthetic Techniques for Methoxyindolizines
Modern organic synthesis has seen a significant shift towards methodologies that are not only efficient but also atom-economical and capable of generating molecular complexity in a minimal number of steps. The synthesis of indolizine derivatives, including those with methoxy substitution, has benefited greatly from these advancements.
Multicomponent Reaction Protocols
Key examples of MCRs include the Ugi and Passerini reactions, which are isocyanide-based and have been widely used to create peptide-like structures and various heterocycles. nih.govbeilstein-journals.org The Ugi four-component reaction (U-4CR), for instance, combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce a bis-amide scaffold. nih.gov Such strategies can be adapted for the synthesis of complex heterocyclic systems. For example, a three-component reaction for synthesizing 1-bromoindolizines involves the one-pot combination of pyridine, an α-acylmethylbromide, and maleic anhydride, catalyzed by copper. nih.govthieme-connect.com This cascade process proceeds through a 1,3-dipolar cycloaddition of the initially formed pyridinium ylide with maleic anhydride, followed by subsequent oxidative transformations. nih.gov
Metal-Catalyzed Routes for Methoxyindolizine Derivatization
Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including indolizines. Catalysts based on gold, rhodium, and copper have enabled the development of novel and highly selective synthetic routes.
Gold catalysis has emerged as a powerful method for constructing diverse heterocyclic frameworks, particularly through the annulation of functionalized alkynes. acs.org Gold(I) catalysts are particularly effective in activating carbon-carbon triple bonds towards nucleophilic attack. This reactivity has been harnessed for the synthesis of substituted indolizines from readily available starting materials. organic-chemistry.org
One such strategy involves the Au(I)-catalyzed reaction of 2-propargyloxypyridines with nucleophiles like acetoacetates or dimethyl malonate to furnish ester-substituted indolizines. organic-chemistry.org Another approach utilizes the intramolecular hydroarylation and aromatization of pyrrole-ynes, catalyzed by gold, to provide a direct route to functionalized indolizines. rsc.org This method is notable for its capacity to build the pyridine ring of the indolizine system and allows for the incorporation of a wide variety of functional groups, including aryl, alkenyl, and alkynyl substituents, under mild conditions. rsc.org
A related gold-catalyzed synthesis of fused pyrroloheterocycles proceeds from various propargyl-substituted heterocycles. organic-chemistry.org The mechanism involves an alkyne-vinylidene isomerization accompanied by a 1,2-shift of a hydrogen, silyl, or stannyl (B1234572) group, leading to diverse C-2 substituted N-heterocycles. organic-chemistry.org
Rhodium(III)-catalyzed C-H activation has become a prominent strategy for the efficient construction of complex organic molecules, offering a direct method for functionalizing otherwise inert C-H bonds. bohrium.commdpi.com This approach has been successfully applied to the synthesis of indolizine scaffolds.
A notable example is the Rh(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes, which proceeds via a double C-H activation to produce highly functionalized 4H-quinolizin-4-ones. researchgate.net By extension, similar C-H activation and annulation strategies are employed for indolizine synthesis. researchgate.net The general mechanism often involves the coordination of a directing group on the substrate to the Rh(III) center, followed by cyclometalation to form a rhodacyclic intermediate. This intermediate then reacts with a coupling partner, such as an alkyne, leading to the formation of the new heterocyclic ring system and regeneration of the active catalyst. mdpi.com This methodology is valued for its use of readily available starting materials and tolerance of a broad range of functional groups. researchgate.net
Copper catalysts, being economical and efficient, are widely used in the synthesis of indolizine derivatives. acs.org Copper-catalyzed reactions provide mild and effective routes to various substituted indolizines. acs.orgrsc.org
A highly efficient method involves the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates to yield C-1 oxygenated indolizines. acs.org This reaction proceeds smoothly under mild conditions, and the addition of a base like diethylamine (B46881) can significantly accelerate the reaction rate. acs.org Various copper catalysts have proven effective, as summarized in the table below.
| Entry | Catalyst (mol %) | Base | Time (h) | Yield (%) |
| 1 | CuI (5) | - | 3 | 98 |
| 2 | CuI (5) | Et₂NH | 1.5 | 95 |
| 3 | CuBr (5) | - | 3 | 96 |
| 4 | CuCl (5) | - | 3 | 95 |
| 5 | Cu(OAc)₂ (5) | - | 12 | 85 |
| Data sourced from a study on the cyclization of propargyl acetate (B1210297) 1a to indolizine 2a. acs.org |
Another innovative copper-catalyzed approach is the coupling cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes. rsc.org This method leverages the cleavage of C-F bonds to construct bisubstituted indolizine derivatives with good functional group compatibility. rsc.org Additionally, a one-pot, three-component cascade reaction catalyzed by copper(II) chloride allows for the direct synthesis of 1-bromoindolizines from a pyridine, an α-acylmethylbromide, and maleic anhydride, using oxygen as the terminal oxidant. nih.govthieme-connect.com
Oxidative Coupling Methodologies
Oxidative coupling reactions enable the direct formation of a bond between two C-H bonds, representing a highly efficient and atom-economical synthetic strategy. rsc.org These methods have been applied to the synthesis of indolizine derivatives, often involving the coupling of a pyridine-containing precursor with another molecule.
A copper/I₂-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins provides a straightforward route to 1,3-di- and 1,2,3-trisubstituted indolizines in good yields. organic-chemistry.org In a broader context, oxidative couplings of indole derivatives frequently occur at the C-3 position due to its intrinsic nucleophilicity. rsc.org These reactions can be performed using oxidants alone or in combination with a base. rsc.org For example, a mild and versatile oxidative coupling of indoles with 3-oxindoles can be achieved using ceric ammonium (B1175870) nitrate (B79036) (CAN) as the stoichiometric oxidant. baranlab.org More sustainable methods utilize oxygen as the terminal oxidant with a base-metal catalyst. nih.govnih.gov Recently, an iron-catalyzed oxidative cross-coupling between quinoxalinones and indoles has been developed, highlighting the utility of cost-effective and environmentally benign iron catalysts. mdpi.com This protocol allows for the synthesis of 3-(indol-3-yl)quinoxalin-2-one derivatives under mild conditions, with the ease of product isolation being a significant advantage. mdpi.com
Green Chemistry Advancements in Indolizine Synthesis
In alignment with the principles of green chemistry, recent research has emphasized the development of synthetic protocols that minimize waste and avoid hazardous materials. rsc.org This includes the use of solvent-free conditions and alternative energy sources to drive reactions. nih.govchemrxiv.org
Solvent-free reactions represent a significant step towards more sustainable chemical synthesis. A number of effective methods for producing indolizine derivatives without the need for a solvent have been reported. For instance, a copper-catalyzed reaction involving pyridine, acetophenone, and a nitroolefin proceeds under mild, solvent-free conditions to afford indolizines in high yields. mdpi.combohrium.com This method facilitates the formation of both C–N and C–C bonds with high stereoselectivity and tolerance for various functional groups. mdpi.combohrium.com
Other notable solvent-free approaches include:
A samarium-catalyzed C(sp³)–H bond activation that enables the synthesis of a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild conditions. organic-chemistry.org
A copper-catalyzed three-component reaction of pyridines, methyl ketones, and alkenoic acids that proceeds via bromination, cycloaddition, and subsequent oxidative aromatization. organic-chemistry.org
A metal-free, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols, which provides a direct route to indolizines from widely available starting materials. acs.org
A straightforward room-temperature synthesis of 1,4-naphthoquinone-based indolizines using anhydrous citric acid as a sustainable, biobased catalyst. researchgate.net
These methods not only reduce environmental impact by eliminating solvent waste but also often simplify product isolation. rsc.orgresearchgate.net
Alternative energy sources like microwave irradiation and ultrasound have become valuable tools in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods. proquest.comnih.gov
Microwave-assisted synthesis has been successfully applied to the production of various heterocyclic compounds, including indolizine derivatives. bohrium.comnih.gov For example, a microwave-mediated three-component reaction of acyl bromide, pyridine, and acetylene, catalyzed by basic alumina, produces indolizines in excellent yields in a one-pot fashion. bohrium.com This technique has proven effective for various condensation and cycloaddition reactions, highlighting its utility in constructing complex molecular scaffolds efficiently. sioc-journal.cnmdpi.comsciforum.net
Ultrasonic irradiation offers another non-traditional activation method that promotes chemical reactions through acoustic cavitation. proquest.com While direct examples for this compound are less common, the ultrasound-assisted synthesis of related heterocycles like indolines and isoindolin-1-ones demonstrates the potential of this technology. nih.govresearchgate.netrsc.org For instance, functionalized indolines have been synthesized in high yields (up to 99%) within 60 seconds using a sono-Fenton process, showcasing a rapid and efficient methodology. nih.gov The application of ultrasound can dramatically accelerate reaction rates, often under mild, ambient conditions. proquest.comnih.gov
One-Pot Synthetic Procedures for Highly Substituted Methoxyindolizine Analogues
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, are highly desirable for their efficiency, reduced waste, and operational simplicity. ynu.edu.cn Several one-pot methods have been developed for the synthesis of highly substituted indolizines. organic-chemistry.org
One such procedure involves the reaction of α-halo carbonyl compounds, pyridines, and electron-deficient alkenes, which undergo oxidative dehydrogenation under transition-metal-free conditions using TEMPO as an oxidant. organic-chemistry.org This method utilizes readily available starting materials and proceeds under mild conditions. organic-chemistry.org Another efficient, one-step synthesis of 3-aminoindolizines is achieved through a tandem reaction using Pd/Cu catalysts to promote coupling and cycloisomerization in the same vessel. organic-chemistry.org
Furthermore, a one-pot, four-step synthesis has been developed for novel multisubstituted 1-alkoxyindoles, which are structurally related to methoxyindolizines. mdpi.com This sequence involves nitro reduction, intramolecular condensation, nucleophilic addition, and in situ alkylation, demonstrating the power of tandem reactions to build molecular complexity efficiently. mdpi.com Similar strategies involving lithiation, substitution, and cyclization have also been employed for the one-pot synthesis of substituted isoindolin-1-ones. nih.govresearchgate.net
Strategic Introduction of Methoxy Functionality and Other Substituents
The biological activity and physical properties of indolizine derivatives can be finely tuned by the introduction of specific substituents at various positions on the heterocyclic core. researchgate.net Targeted syntheses have been developed to install methoxy, acyl, and other functional groups at desired locations.
Synthesis of 3-Acyl-2-methoxyindolizines
The introduction of an acyl group at the C3-position of the indolizine ring is a common strategy for creating valuable synthetic intermediates. organic-chemistry.org A catalyst- and additive-free annulation of 2-pyridylacetates and ynals provides a direct route to 3-acylated indolizines in very good yields under molecular oxygen. organic-chemistry.org While methods for the direct synthesis of 3-acyl-2-methoxyindolizines are specific, general strategies often involve the acylation of a pre-formed indolizine ring or the cyclization of appropriately functionalized precursors. The synthesis of 3-acyl-2-haloindoles, for example, provides versatile intermediates that can be further elaborated. researchgate.net Reductive cyclization of β-acyl β-alkyl-substituted 2-nitrostyrenes represents another pathway to 2-substituted 3-acylindoles. researchgate.net
Targeted Synthesis of 7-Methoxyindolizine (B575445) Derivatives
The synthesis of indolizines with substituents on the six-membered ring, such as 7-methoxyindolizine derivatives, has been specifically targeted for applications in medicinal chemistry. researchgate.net A series of 7-methoxy-indolizine derivatives have been designed and synthesized as analogues of the anti-inflammatory drug indomethacin. researchgate.net One synthetic approach involves a tandem-Michael-cyclization cascade reaction using N-alkylated pyrrole-2-carbaldehydes and electron-deficient acetylenes to construct the substituted indolizine core. researchgate.net This methodology has been successfully used to prepare compounds like diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, which showed activity in COX-2 enzyme inhibition assays. researchgate.net
Other strategies for functionalizing the six-membered ring of related nitrogen heterocycles include palladium-catalyzed coupling reactions. For instance, 2-substituted 7-azaindoles have been prepared from 2-amino-3-iodopyridine (B10696) via a Sonogashira coupling followed by a C-N cyclization, a method that could be adapted for indolizine synthesis. organic-chemistry.org
Incorporation of Diverse Functional Groups (e.g., esters, amines, alkynes, oximes, carbonyls) onto the Methoxyindolizine Framework
The introduction of diverse functional groups onto the this compound scaffold is a critical step in the development of novel compounds with tailored electronic and pharmacological properties. The presence of the methoxy group at the C-3 position significantly influences the reactivity of the indolizine core. As an electron-donating group, it enhances the electron density of the heterocyclic system, making it highly susceptible to electrophilic attack. In accordance with the established reactivity patterns of substituted indolizines, electrophilic substitution is strongly directed to the C-1 position, which possesses the highest electron density after the occupied C-3 position. nih.govjbclinpharm.org Consequently, methodologies such as formylation, acylation, and aminomethylation are expected to proceed with high regioselectivity at this site.
Incorporation of Carbonyl and Ester Groups
The introduction of carbonyl functionalities, such as aldehydes and ketones, onto the this compound framework is most effectively achieved through electrophilic substitution reactions. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.comwikipedia.org Given the activated nature of the this compound ring, this reaction is anticipated to yield this compound-1-carbaldehyde with high efficiency. thieme-connect.deorgsyn.org This aldehyde can then serve as a versatile precursor for further modifications.
Similarly, Friedel-Crafts acylation can be employed to introduce ketone moieties. Reaction with an acyl chloride or anhydride in the presence of a Lewis acid catalyst would install an acyl group at the C-1 position.
Ester groups are commonly incorporated via multi-step synthetic sequences where the ester functionality is present on one of the precursors before the final ring-closing step that forms the indolizine. For instance, 1,3-dipolar cycloaddition reactions between a substituted pyridinium ylide and an appropriate dipolarophile, such as ethyl acrylate (B77674) or ethyl propiolate, can yield indolizines with an ester group at the C-1 position. nih.govnih.gov While not starting from this compound, syntheses yielding products like ethyl 3-benzoyl-7-methoxyindolizine-1-carboxylate demonstrate the feasibility of constructing the ring with both methoxy and ester functionalities present. researchgate.netresearchgate.net
Table 1: Representative Reaction for Carbonyl Group Incorporation (Vilsmeier-Haack Reaction)
| Reactant | Reagents & Conditions | Product | Expected Yield | Reference |
| This compound | 1. POCl₃, DMF, 0-10°C 2. Aqueous workup | This compound-1-carbaldehyde | High | organic-chemistry.orgorgsyn.org |
This table represents a projected outcome based on established methodologies for formylating electron-rich heterocycles.
Incorporation of Amine Groups
Direct amination of the this compound ring is challenging. However, amine functionalities can be introduced indirectly. The Mannich reaction provides a reliable method for the aminomethylation of activated C-H bonds. wikipedia.orgthermofisher.com This three-component reaction involves an active hydrogen compound (this compound), formaldehyde, and a primary or secondary amine, typically in an acidic medium. nih.govbeilstein-journals.org The reaction proceeds via the formation of an electrophilic Eschenmoser's salt or a related iminium ion, which is then attacked by the nucleophilic C-1 position of the indolizine ring to yield a 1-(aminomethyl)-3-methoxyindolizine derivative. nih.gov These Mannich bases are valuable intermediates for further synthetic transformations. thermofisher.com
Another potential route involves electrophilic nitration at the C-1 position using standard nitrating agents (e.g., HNO₃/H₂SO₄), followed by chemical reduction of the resulting nitro group to an amino group. libretexts.org
Table 2: Representative Reaction for Amine Functional Group Incorporation (Mannich Reaction)
| Reactants | Reagents & Conditions | Product | Expected Yield | Reference |
| This compound, Formaldehyde, Dimethylamine | Acetic Acid, heat | 1-(Dimethylaminomethyl)-3-methoxyindolizine | Moderate to High | wikipedia.orgbeilstein-journals.org |
This table represents a projected outcome based on established methodologies for the aminomethylation of electron-rich heterocycles.
Incorporation of Alkyne Groups
The direct alkynylation of the this compound C-H bond is not a standard transformation. A more viable and common strategy for introducing an alkyne moiety onto an aromatic or heteroaromatic ring involves a two-step process. First, the ring is halogenated at a specific position. For this compound, electrophilic halogenation (e.g., using N-bromosuccinimide or N-chlorosuccinimide) would predictably yield a 1-halo-3-methoxyindolizine.
In the second step, this halogenated intermediate can undergo a transition-metal-catalyzed cross-coupling reaction, such as the Sonogashira coupling, with a terminal alkyne. nih.gov This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is a powerful and versatile method for forming carbon-carbon bonds between sp² and sp hybridized carbons. This sequence provides a reliable pathway to 1-alkynyl-3-methoxyindolizine derivatives.
Table 3: Proposed Synthetic Route for Alkyne Group Incorporation
| Step | Reactant | Reagents & Conditions | Intermediate/Product | Expected Yield | Reference |
| 1. Halogenation | This compound | N-Bromosuccinimide (NBS), CCl₄ | 1-Bromo-3-methoxyindolizine | High | libretexts.org |
| 2. Coupling | 1-Bromo-3-methoxyindolizine, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Methoxy-1-(phenylethynyl)indolizine | Good | nih.gov |
This table outlines a plausible synthetic sequence based on standard organic transformations.
Incorporation of Oxime and Carbonyl Groups
Oximes are functional groups that are almost exclusively synthesized from corresponding carbonyl compounds. Therefore, the incorporation of an oxime functionality onto the this compound framework is a two-step process that relies on the initial introduction of an aldehyde or ketone.
As previously discussed, a 1-formyl or 1-acyl group can be installed with high regioselectivity using the Vilsmeier-Haack reaction or Friedel-Crafts acylation, respectively. The resulting this compound-1-carbaldehyde or a 1-acyl-3-methoxyindolizine can then be readily converted to the corresponding oxime. This is achieved through a condensation reaction with hydroxylamine (B1172632) (NH₂OH) or one of its salts (e.g., hydroxylamine hydrochloride), often in the presence of a mild base to liberate the free hydroxylamine. clockss.org This straightforward conversion is typically high-yielding and provides access to a range of this compound-1-carboxaldehyde oximes.
Table 4: Proposed Synthetic Route for Oxime Group Incorporation
| Step | Reactant | Reagents & Conditions | Intermediate/Product | Expected Yield | Reference |
| 1. Formylation | This compound | POCl₃, DMF | This compound-1-carbaldehyde | High | organic-chemistry.orgorgsyn.org |
| 2. Oximation | This compound-1-carbaldehyde | NH₂OH·HCl, Pyridine, Ethanol | This compound-1-carbaldehyde Oxime | High | clockss.org |
This table outlines a plausible synthetic sequence based on standard organic transformations.
Chemical Reactivity and Transformations of 3 Methoxyindolizine Systems
Electrophilic Aromatic Substitution Reactions on Methoxyindolizines
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com In the case of indolizines, the five-membered pyrrole-like ring is highly activated, with the C3 position being the most nucleophilic and thus the primary site for electrophilic attack. jbclinpharm.org The presence of a methoxy (B1213986) group at this position can lead to both substitution reactions and ipso-substitution, where the methoxy group itself is replaced.
A significant advancement in the functionalization of indolizine (B1195054) systems is the direct acylation at the C3 position using carboxylic acids, which circumvents the need for more reactive acylating agents like acyl chlorides. acs.orgnih.gov This method is particularly relevant for the synthesis of 3-acyl-2-methoxyindolizines, which have been developed as red light-releasable caged compounds for carboxylic acids. acs.org
The reaction typically employs condensation reagents commonly used in peptide coupling chemistry. nih.gov For instance, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in methanol (B129727) has proven effective for the C3-acylation of 2-methoxyindolizines. acs.org This methodology demonstrates a broad substrate scope, accommodating various carboxylic acids, including α,β-unsaturated acids, those with pyridinyl groups, and sterically hindered variants. acs.org The reaction proceeds under mild, neutral conditions, providing the corresponding 3-acyl-2-methoxyindolizines in high yields. acs.org This direct acylation strategy enhances the practicality of creating complex photo-activatable precursors from readily available starting materials. acs.orgnih.gov
| Carboxylic Acid | Product | Yield (%) | Reference |
|---|---|---|---|
| Isonicotinic acid | Corresponding acylated product 14 | High | acs.org |
| α,β-Unsaturated carboxylic acids | Corresponding acylated products 12-13 | High | acs.org |
| Sterically hindering methyl-containing acids | Corresponding acylated products 15-16 | Good | acs.org |
Data derived from research on red light-releasable caged compounds. acs.org
The indolizine core allows for regioselective functionalization at multiple sites, primarily the electron-rich C1 and C3 positions. researchgate.netnih.gov The C3 position is the most nucleophilic and readily undergoes electrophilic substitution. jbclinpharm.orgrsc.org Various methods have been developed to introduce a wide range of functional groups at this site with high regioselectivity. rsc.orgresearchgate.net For example, Brønsted acid-catalyzed C3-alkylation of indolizines with electrophiles like ortho-hydroxybenzyl alcohols has been established. rsc.org Similarly, hexafluoroisopropanol (HFIP) promotes the Friedel-Crafts type hydroxyalkylation at the C3 position with (hetero)arylglyoxals, yielding polyfunctionalized indolizines. researchgate.net
The C1 position can also be selectively functionalized. The presence of a positive charge at the β-position in pyridinium (B92312) salt precursors makes an ester group at the C1 position highly reactive. nih.gov This allows for the creation of 1,3-difunctionalized indolizines. nih.gov By choosing appropriate starting materials, such as a pyridinium salt with an ester at C1 and subsequently performing a cycloaddition, one can generate an indolizine scaffold with distinct functionalities at both the C1 and C3 positions. nih.gov This regioselective control is crucial for designing polyfunctional molecular tools and scaffolds. nih.gov
Cycloaddition Reactions Involving Methoxyindolizine
Indolizines can participate in cycloaddition reactions, acting as an 8π component in [8π+2π] cycloadditions. mdpi.com These reactions, typically with dienophiles such as activated alkynes or alkenes, lead to the formation of cycl[3.2.2]azine systems. mdpi.com
The reactivity in these cycloadditions is significantly influenced by substituents on the indolizine ring. mdpi.com Specifically, the presence of a leaving group at the C3 or C5 position facilitates the reaction. A 3-methoxy group can serve as an effective leaving group (-OCH₃). mdpi.com In such cases, the cycloaddition with an alkyne proceeds via a dihydrocyclazine intermediate, which can then readily eliminate methanol (CH₃OH) to aromatize, forming the final cyclazine product. mdpi.com This pathway is advantageous as it does not require an external catalyst or oxidant for the final dehydrogenation step, which is often necessary for indolizines lacking such a leaving group. mdpi.com
| Indolizine Substituent (at C3) | Dienophile | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| -OR (e.g., -OCH₃) | Alkyne (e.g., DMAD) | Cycl[3.2.2]azine | No catalyst/oxidant required; elimination of ROH. | mdpi.com |
| -OCOR | Alkyne | Cycl[3.2.2]azine | Excellent yields via elimination of RCOOH. | mdpi.com |
| -CN | DMAD | Cycl[3.2.2]azine | Requires catalyst (e.g., Pd-C) for HCN elimination. | mdpi.comresearchgate.net |
DMAD: Dimethyl acetylenedicarboxylate (B1228247). This table summarizes the reactivity of indolizines in [8+2] cycloadditions based on the nature of the C3 substituent. mdpi.com
Derivatization and Further Functionalization of Methoxyindolizine Structures
The indolizine core, particularly when pre-functionalized, serves as a versatile scaffold for building more complex molecular architectures. nih.gov The ability to perform subsequent chemical modifications allows for the creation of tailored molecules for specific applications, such as in chemical biology and materials science. nih.govresearchgate.net
Post-synthetic modification is a powerful strategy for introducing diverse functionalities into a pre-formed molecular scaffold. rsc.orgrsc.org Indolizine-based platforms can be designed to carry multiple orthogonal reactive groups, which are functional groups that can be reacted selectively in the presence of one another. nih.gov
For example, a 1,3,7-trifunctionalized indolizine scaffold can be synthesized containing two ester groups with different reactivities and a Boc-protected amine. nih.gov The ester at the C1 position is more labile and can undergo transesterification, while the Boc-protected amine can be deprotected under acidic conditions without affecting the ester groups. nih.gov This orthogonality allows for the stepwise introduction of different molecular entities, enabling the construction of complex, multifunctional molecules from a common indolizine core. nih.gov This approach offers significant advantages due to the use of mild reaction conditions and easily accessible reactants. nih.gov
The functionalized indolizine scaffolds are excellent platforms for the synthesis of complex conjugates and bioconjugates. nih.gov Their intrinsic fluorescence and versatile chemistry make them suitable for creating tools for molecular biology and drug discovery. nih.gov
A key application is the preparation of biotin-tagged drugs for use in affinity chromatography to identify cellular protein targets. nih.gov An indolizine scaffold, functionalized with a reactive group, can be conjugated to an amine-containing drug molecule and a biotin (B1667282) moiety. nih.gov For instance, the antiangiogenic drug COB223 has been successfully tagged with biotin using this strategy, facilitating the isolation and identification of its protein binding partners. nih.gov
In another example, 2-methoxyindolizine derivatives have been used to create light-releasable "caged" compounds. acs.org An indolizine equipped with an alkyne group was acylated with a densely functionalized carboxylic acid. acs.org This alkyne-functionalized caged compound was then connected to a zinc protoporphyrin IX (ZnPPIX) photosensitizer bearing azide (B81097) linkers via a copper-catalyzed Huisgen cycloaddition ("click chemistry"). acs.org This created a complex conjugate where the photosensitizer is intramolecularly tethered to the caged compound, enhancing the efficiency of light-induced release. acs.org
Radical Reaction Pathways in Methoxyindolizine Chemistry
While the chemistry of indolizines has traditionally been dominated by electrophilic substitution, modern synthetic methods have opened new avenues for functionalization via radical pathways. researchgate.netrsc.org These reactions are particularly important as they often provide access to substituted indolizines that are not achievable through conventional means. The development of photoredox catalysis has been instrumental, enabling the generation of radical species under mild conditions that are compatible with the sensitive indolizine core. nih.govuni-regensburg.de
For a 3-methoxyindolizine substrate, the C-3 position—the most nucleophilic site in unsubstituted indolizine—is blocked. nih.gov Consequently, radical attack is anticipated to occur preferentially at the next most reactive sites, primarily the C-1 position on the pyrrole (B145914) moiety or positions on the pyridine (B92270) ring, depending on the reaction conditions and the nature of the radical species.
Recent studies on the radical functionalization of the general indolizine scaffold provide insight into potential transformations for methoxy-substituted analogues:
Minisci-Type Reactions: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle. wikipedia.org While indolizines are electron-rich, visible-light photoredox catalysis can facilitate Minisci-type reactions, likely through the initial formation of an indolizine radical cation, which then reacts with the carbon radical. nih.govrsc.orgnih.gov This strategy allows for the direct C-H alkylation of the heterocyclic core.
Radical Thiolation: The introduction of sulfur-containing functional groups has been achieved through radical pathways. For instance, an Eosin Y photoredox-catalyzed oxidative coupling between 2-arylindolizines and aromatic thiols yields 3-sulfanylindolizines. researchgate.net For a this compound, this type of reaction would likely be directed toward the C-1 position.
Trifluoromethylthiolation: A mild and selective photocatalytic method has been developed for the direct functionalization of indolizines with a trifluoromethylthio (SCF₃) group using N-((trifluoromethyl)thio)saccharin. acs.org This late-stage functionalization is tolerant of various functional groups and proceeds in high yield, demonstrating its potential for modifying complex, biologically relevant molecules. acs.org
Dehalogenation: Radical dehalogenation offers a method to remove halide substituents. The treatment of 2-iodoindolizines with tributyltin hydride (n-Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) results in the formation of the corresponding 1,3-disubstituted indolizine, effectively replacing the iodine atom with a hydrogen atom. rsc.org
The table below summarizes representative radical reactions applicable to the indolizine core, which serve as a model for the expected reactivity of this compound derivatives.
Table 1: Examples of Radical Reactions on the Indolizine Scaffold
| Reaction Type | Indolizine Substrate | Radical Source/Reagents | Product | Ref. |
|---|---|---|---|---|
| Trifluoromethylthiolation | General Indolizine | N-((trifluoromethyl)thio)saccharin, Photoredox Catalyst, Light | 1-SCF₃-Indolizine | acs.org |
| Sulfanylation | 2-Arylindolizine | ArSH, Eosin Y, Air, Light | 2-Aryl-3-SAr-Indolizine | researchgate.net |
| Dehalogenation | 2-Iodo-1,3-disubstituted Indolizine | n-Bu₃SnH, AIBN | 1,3-disubstituted Indolizine | rsc.org |
Transformations of Peripheral Functional Groups on Methoxyindolizine Derivatives
The ability to modify functional groups already present on the indolizine ring is crucial for generating diverse molecular architectures and for the late-stage functionalization of complex molecules. Given that the 3-position is occupied by a methoxy group, initial functionalization through electrophilic substitution (e.g., nitration, acylation, halogenation) would primarily occur at the C-1 position. researchgate.net These installed groups, or those incorporated during the synthesis of the ring system, can then undergo a wide range of chemical transformations. rsc.orgacs.org
Key transformations of peripheral functional groups on indolizine derivatives include:
Cross-Coupling Reactions: Halogenated indolizines are valuable precursors for carbon-carbon and carbon-heteroatom bond formation. For example, 2-iodoindolizines have been successfully employed as substrates in Suzuki, Heck, and Sonogashira coupling reactions. rsc.org This allows for the introduction of aryl, vinyl, and alkynyl groups, respectively, providing a powerful tool for extending the π-system or adding structural complexity.
Hydrolysis and Decarboxylation: Ester and amide functionalities, often introduced during the synthesis of the indolizine ring, can be readily transformed. For instance, 2-MeS-3-COOR substituted indolizines can be hydrolyzed to the corresponding carboxylic acids and subsequently decarboxylated to yield 2-MeS-indolizines. nih.gov
Reduction of Nitro and Acyl Groups: A nitro group, introduced at the C-1 position via electrophilic nitration, can be chemically reduced to a primary amine. This amino group serves as a versatile handle for further derivatization, such as acylation to form amides or conversion to a diazonium salt. Similarly, an acyl group can be reduced to an alkyl group using standard methods like the Wolff-Kishner reduction, provided the conditions are compatible with the indolizine core.
Further Cyclization Reactions: Functional groups on the indolizine periphery can participate in subsequent cyclization reactions to build more complex, polycyclic heterocyclic systems. For example, a functionalized indolizine product can undergo an oxidative [8+2]-cycloaddition with reagents like diethyl acetylenedicarboxylate to form pyrrolo[2,1,5-cd]indolizine derivatives. acs.org
The following table outlines key transformations of functional groups on the indolizine nucleus.
Table 2: Transformations of Peripheral Functional Groups on Indolizine Derivatives
| Initial Functional Group | Reagents/Conditions | Resulting Functional Group | Reaction Type | Ref. |
|---|---|---|---|---|
| Iodo (-I) at C-2 | ArB(OH)₂, Pd Catalyst | Aryl (-Ar) at C-2 | Suzuki Coupling | rsc.org |
| Iodo (-I) at C-2 | Alkene, Pd Catalyst | Alkenyl at C-2 | Heck Coupling | rsc.org |
| Iodo (-I) at C-2 | Alkyne, Pd/Cu Catalyst | Alkynyl at C-2 | Sonogashira Coupling | rsc.org |
| Ester (-COOR) | 1. Base (Hydrolysis) 2. Heat (Decarboxylation) | Hydrogen (-H) | Hydrolysis/Decarboxylation | nih.gov |
| Nitro (-NO₂) | Reducing Agent (e.g., SnCl₂/HCl) | Amino (-NH₂) | Reduction | - |
Mechanistic Investigations and Theoretical Studies of 3 Methoxyindolizine
Elucidation of Reaction Mechanisms in Methoxyindolizine Synthesis and Transformation
The synthesis of the indolizine (B1195054) core, including substituted variants like 3-methoxyindolizine, is often achieved through the versatile [3+2] cycloaddition reaction. chim.itnih.govresearchgate.net The elucidation of the precise mechanism of these reactions is crucial for controlling regioselectivity and optimizing reaction conditions.
Pyridinium (B92312) ylides are key intermediates in one of the most common and effective methods for synthesizing the indolizine skeleton. researchgate.netresearchgate.net These 1,3-dipoles are typically generated in situ from the corresponding pyridinium salts by treatment with a base. nih.govresearchgate.net The stability and reactivity of the pyridinium ylide are significantly influenced by the substituents on both the pyridine (B92270) ring and the ylidic carbon.
For the synthesis of a this compound, the pyridinium ylide would be generated from a pyridinium salt precursor. An electron-withdrawing group is generally required on the ylidic carbon to stabilize the ylide. researchgate.net The presence of a methoxy (B1213986) group at the 3-position of the final indolizine product implies that the nature of the reactants is chosen to favor this substitution pattern. The cycloaddition of pyridinium ylides with appropriate dipolarophiles, such as activated alkynes or alkenes, leads to the formation of the indolizine ring system. chim.itnih.gov The reaction of an N-phenacylpyridinium salt, for example, can readily form a stabilized pyridinium ylide that reacts with dipolarophiles. researchgate.net
The behavior of the pyridinium ylide as a 1,3-dipole is central to the [3+2] cycloaddition. The substituents on the pyridine ring can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the ylide, thereby affecting its reactivity towards a given dipolarophile. nih.gov
The [3+2] cycloaddition reaction can proceed through either a concerted or a stepwise mechanism. researchgate.netmdpi.com In a concerted mechanism, the two new sigma bonds are formed in a single transition state. In a stepwise mechanism, the reaction proceeds via an intermediate, which can be zwitterionic or diradical in nature. researchgate.netmdpi.com
Theoretical studies on cycloaddition reactions involving indolizines and related systems have explored the nature of this mechanism. For many 1,3-dipolar cycloadditions, a concerted, though often asynchronous, pathway is favored. researchgate.net However, the specific reactants and reaction conditions can lead to a stepwise process. For instance, the polarity of the reactants and the solvent can influence whether a zwitterionic intermediate is formed. mdpi.com Computational studies, often employing Density Functional Theory (DFT), are instrumental in distinguishing between these pathways by locating the transition states and any potential intermediates on the potential energy surface. For the synthesis of substituted indolizines, the reaction between a pyridinium ylide and a dipolarophile can be initiated by a Michael addition, leading to an intermediate that subsequently cyclizes, which represents a stepwise pathway. acs.org
The regioselectivity of the cycloaddition, which determines the substitution pattern of the resulting indolizine, is also a key aspect of the mechanistic study. In the formation of a 3-substituted indolizine, the electronic and steric properties of both the pyridinium ylide and the dipolarophile direct the orientation of the cycloaddition. researchgate.net
While many indolizine syntheses proceed through ionic or pericyclic mechanisms, radical pathways have emerged as a powerful alternative for the construction and functionalization of the indolizine core. researchgate.netrsc.org These radical-induced approaches offer unique advantages, including high efficiency in forming C-C and C-X bonds. researchgate.netrsc.org
Radical cyclization and cross-coupling reactions are prominent strategies in this context. researchgate.netrsc.org For instance, a radical cascade cyclization/aromatization reaction of an enaminone with a pyridine derivative can yield functionalized indolizines under metal-free conditions. organic-chemistry.org The generation of radical intermediates can be triggered by various means, including the use of radical initiators or photoredox catalysis.
In the context of catalytic systems, transition metals can play a crucial role in facilitating radical pathways. For example, copper-catalyzed reactions have been employed for the synthesis of indolizine derivatives. organic-chemistry.org These catalytic cycles can involve the formation of radical intermediates that undergo subsequent cyclization and other transformations to yield the final product. While specific examples detailing radical pathways for the direct synthesis of this compound are not prevalent, the general principles of radical-mediated synthesis of functionalized indolizines are well-established and represent a viable area for further investigation. researchgate.netrsc.org
Computational Chemistry Applications to Methoxyindolizine Structures and Reactions
Computational chemistry has become an indispensable tool for understanding the structure, reactivity, and reaction mechanisms of complex organic molecules like this compound.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govacs.org DFT calculations can provide valuable insights into the reactivity of this compound by determining various molecular properties and reactivity descriptors.
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. The distribution of HOMO and LUMO densities can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For an electron-rich heterocycle like indolizine, the HOMO is often localized on the five-membered ring, indicating its susceptibility to electrophilic substitution. The presence of an electron-donating methoxy group at the 3-position would be expected to raise the HOMO energy, further enhancing its reactivity towards electrophiles. researchgate.net
Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. nih.gov Furthermore, local reactivity descriptors, such as Fukui functions, can be computed to identify the most reactive atoms within the molecule for specific types of reactions. researchgate.net DFT calculations can also be employed to model the entire reaction pathway for the synthesis of this compound, allowing for the determination of transition state structures and activation energies, which helps in elucidating the reaction mechanism. acs.org
Table 1: Calculated Molecular Properties of a Substituted Indolizine Derivative (Example Data)
| Property | Value | Unit |
|---|---|---|
| $E_{HOMO}$ | -5.89 | eV |
| $E_{LUMO}$ | -1.23 | eV |
| Energy Gap ($\Delta$E) | 4.66 | eV |
| Dipole Moment | 2.15 | Debye |
This table presents hypothetical data for a substituted indolizine derivative to illustrate the types of properties that can be obtained from DFT calculations. Actual values for this compound would require specific calculations.
Molecular dynamics (MD) simulations provide a powerful computational method to study the dynamic behavior of molecules over time. nih.gov While DFT calculations are excellent for studying static properties and reaction pathways, MD simulations can offer insights into the conformational flexibility, solvation effects, and intermolecular interactions of molecules in a more realistic environment.
For indolizine systems, MD simulations can be used to study their interactions with biological macromolecules, such as proteins or DNA, which is particularly relevant for understanding their pharmacological activity. nih.gov For instance, MD simulations have been used to investigate the binding of indolizine derivatives to enzyme active sites, revealing the key interactions responsible for their inhibitory activity. nih.gov
In the context of reaction mechanisms, MD simulations can complement DFT studies by exploring the dynamic aspects of the reaction, such as the role of solvent molecules in stabilizing intermediates and transition states. By simulating the system at a given temperature, MD can provide a more complete picture of the reaction landscape than static DFT calculations alone.
Advanced Spectroscopic and Crystallographic Studies
Single-Crystal X-ray Diffraction for Definitive Structural Characterization of Methoxyindolizines
Single-crystal X-ray diffraction (SCXRD) is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. mdpi.comresearchgate.net It provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as details about intermolecular interactions that govern crystal packing. mdpi.com This method is considered the gold standard for structural characterization in chemistry. nih.gov
The application of SCXRD to methoxyindolizine derivatives has been crucial for confirming their molecular structures and understanding their solid-state architecture. For example, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate was determined using SCXRD. mdpi.comresearchgate.net The analysis showed that the compound crystallizes in the monoclinic crystal system with the space group P 2₁/n. mdpi.comresearchgate.net The study identified the presence of both intramolecular and intermolecular hydrogen bonds, as well as C–H···π interactions, which contribute to the stability of the crystal lattice. mdpi.comresearchgate.net The data collection for this derivative was performed at a low temperature (173 K) to minimize thermal vibrations and obtain high-precision data. mdpi.com The structure was solved by direct methods and refined using full-matrix least-squares procedures. mdpi.com
The detailed structural parameters obtained from SCXRD, such as unit cell dimensions and atomic coordinates, are often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC), making them accessible for further research. mdpi.comnih.gov
Table 1: Crystallographic Data for Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₃H₂₀BrNO₆ | mdpi.com |
| Crystal System | Monoclinic | mdpi.comresearchgate.net |
| Space Group | P 2₁/n | mdpi.comresearchgate.net |
| a (Å) | 12.0497(6) | mdpi.comresearchgate.net |
| b (Å) | 17.8324(10) | mdpi.comresearchgate.net |
| c (Å) | 19.6052(11) | mdpi.comresearchgate.net |
| α (°) | 90.000 | mdpi.comresearchgate.net |
| β (°) | 100.372(1) | mdpi.comresearchgate.net |
| γ (°) | 90.000 | mdpi.comresearchgate.net |
| Volume (ų) | 4143.8(4) | mdpi.comresearchgate.net |
| Z | 8 | mdpi.com |
| Temperature (K) | 173(2) | mdpi.com |
NMR Spectroscopy (¹H, ¹³C) and Mass Spectrometry for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that are indispensable for the structural elucidation and purity assessment of organic compounds, including methoxyindolizine derivatives. hyphadiscovery.comuobasrah.edu.iqtjnpr.org NMR provides detailed information about the carbon-hydrogen framework of a molecule, while MS gives information about the molecular weight and elemental composition. uobasrah.edu.iqnist.gov
¹H and ¹³C NMR Spectroscopy are used to identify the chemical environments of the hydrogen and carbon atoms within a molecule. tjnpr.org The chemical shift (δ) of a nucleus is indicative of its local electronic environment. mdpi.com For methoxyindolizine derivatives, the ¹H NMR spectrum typically shows a characteristic singlet for the methoxy (-OCH₃) group protons. In one study of ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate, this signal was observed at 3.86 ppm. mdpi.com The signals for the aromatic protons on the indolizine core and any substituents provide further structural information. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. mdpi.com The chemical shifts in the ¹³C spectrum help to identify different types of carbon atoms (e.g., sp², sp³, carbonyl, etc.). uobasrah.edu.iq Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. hyphadiscovery.comtjnpr.org
Mass Spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy, which helps in confirming the molecular formula. rsc.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful as they also serve to assess the purity of the sample. mdpi.com The fragmentation pattern observed in the mass spectrum can provide additional structural clues, as the molecule breaks apart in a predictable manner upon ionization. arkat-usa.org High-Resolution Mass Spectrometry (HRMS) can determine the mass-to-charge ratio with very high precision, allowing for the calculation of the elemental composition. rsc.org
Together, these spectroscopic methods provide a comprehensive characterization of newly synthesized methoxyindolizine derivatives, confirming their identity and ensuring their purity for further studies. mdpi.comtjnpr.org
Table 2: Representative NMR Data for a Methoxyindolizine Derivative
| Technique | Observed Signal (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | 3.86 | Methoxy group (-OCH₃) | mdpi.com |
| ¹H NMR | 4.30 (quartet) | Ester group (-OCH₂CH₃) | mdpi.com |
| ¹H NMR | 1.34 (triplet) | Ester group (-OCH₂CH₃) | mdpi.com |
Data from ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate. mdpi.com
Advanced Applications of 3 Methoxyindolizine and Its Derivatives As Chemical Scaffolds
Applications in Material Science and Engineering
The development of stable and tunable polycyclic aromatic compounds is a cornerstone of progress in organic materials science. chemrxiv.org Derivatives of the indolizine (B1195054) scaffold are emerging as promising candidates for the creation of novel materials with tailored properties. chemrxiv.orgmdpi.com By merging indole (B1671886) and indolizine moieties, researchers have designed and synthesized a new class of π-expanded indoloindolizines. chemrxiv.org These materials are engineered to overcome the poor stability often associated with conventional polycyclic aromatic hydrocarbons like acenes, which are prone to photooxidation and oligomerization. chemrxiv.org
A key strategy in the design of these materials involves the precise modulation of the electronic structure by controlling the aromaticity of specific rings within the fused polycyclic system. chemrxiv.org Through techniques like benzannulation at targeted positions, the HOMO-LUMO gap can be fine-tuned, leading to significant shifts in the material's properties. chemrxiv.org The enhanced stability of these indoloindolizine-based compounds against photooxidation makes them highly attractive for practical applications where longevity and reliability are crucial. chemrxiv.org Furthermore, the development of scalable synthetic protocols allows for the production of a wide range of these π-expanded derivatives, opening avenues for their integration into various material science and engineering applications. chemrxiv.org The unique structural and electronic properties of these molecules position them as a foundational platform for creating next-generation organic materials. chemrxiv.orgmdpi.com
Exploitation of Fluorescent Properties in Organic Chemistry and Sensing
Indolizine derivatives are notable for their fluorescent properties, a characteristic that is being actively exploited in the fields of organic chemistry and chemical sensing. chemrxiv.orgnih.govresearchgate.net These compounds can exhibit vivid colors and strong fluorescence across the visible spectrum, making them ideal candidates for the development of fluorescent probes and sensors. chemrxiv.orgnih.gov
The fluorescence of indolizine derivatives is highly sensitive to their chemical environment, a property that is particularly valuable for sensing applications. researchgate.net For instance, indolizino[3,2-c]quinolines, a class of fused heterocyclic systems derived from the indolizine core, have been developed as environment-sensitive fluorescent "light-up" probes. researchgate.net These probes are designed for targeted, no-wash live-cell imaging, allowing for the visualization of cellular processes with high spatial control. researchgate.net The design of such probes often involves coupling the indolizine scaffold with other groups to enhance their sensing capabilities and target specificity. researchgate.net
Theoretical studies, such as those using density functional theory (DFT) and time-dependent DFT (TDDFT), have been employed to investigate and predict the fluorescence properties of various indolizine derivatives. nih.gov These computational methods help in understanding how different substituents and solvent environments affect the fluorescence maxima and Stokes shifts, guiding the rational design of new fluorophores. nih.gov The ability to tune the fluorescent output by modifying the indolizine structure has led to their use as chemosensors for detecting specific analytes, such as metal cations. mdpi.com Pyridine-containing derivatives, for example, can produce distinct fluorescent responses upon binding to different toxic heavy metal ions, providing a method for their rapid identification and detection. mdpi.com
Below is a table summarizing the fluorescence characteristics of selected indolizine derivatives based on computational studies.
| Derivative Family | Functional/Basis Set | Solvent | Key Finding | Citation |
| Pyridylindolizine Derivatives | BH&HLYP/SV(P) | Nonpolar (via COSMO model) | Provided reasonable estimates for fluorescence maxima and Stokes shifts, agreeing well with experimental data. | nih.gov |
| Pyridylindolizine Derivatives | PBE and B3LYP | Nonpolar (via COSMO model) | Success was highly dependent on the specific molecular structure. | nih.gov |
| Pyridylindolizine Derivatives | BH&HLYP/SV(P) | Polar (via COSMO model) | Agreement between calculations and experiments was not as good as with nonpolar solvents. | nih.gov |
Development as Ligands for Transition Metal Complexes
The nitrogen atom in the indolizine ring, along with potential coordinating groups introduced through derivatization, makes the 3-methoxyindolizine scaffold a promising candidate for use as a ligand in transition metal complexes. researchgate.netmdpi.com Ligands are crucial components that dictate the stability, reactivity, and electronic properties of metal complexes. researchgate.netmdpi.com The development of novel ligands is essential for advancing fields such as catalysis and materials science. mdpi.com
While direct studies on this compound as a ligand are emerging, the principles can be inferred from related heterocyclic systems like pyridine (B92270). mdpi.comnih.gov The pyridine ring is a well-established component in ligands for metal complexes due to its ability to coordinate with metal ions. mdpi.com Indolizine derivatives, containing a pyridine ring within their fused structure, can be designed to act as bidentate or polydentate ligands. nih.gov The synthesis of such complexes typically involves reacting an ethanolic solution of the ligand with a salt of the desired transition metal, such as copper(II), nickel(II), or cobalt(II). nih.govnih.gov
The resulting metal complexes can exhibit unique properties, including catalytic activity and specific photophysical behaviors. researchgate.netdntb.gov.ua For example, the incorporation of a metal center can influence the electronic transitions within the ligand, potentially leading to new luminescent materials or photocatalysts. dntb.gov.ua The steric and electronic properties of the indolizine ligand can be fine-tuned by adding or modifying substituents, which in turn influences the geometry and stability of the resulting metal complex. mdpi.commdpi.com This tunability is critical for applications in catalysis, where the ligand structure can control the selectivity and efficiency of a reaction. mdpi.com
The table below outlines general synthesis parameters for transition metal complexes with organic ligands.
| Metal Ion | Typical Ligand to Metal Ratio | Common Solvents | General Procedure | Citation |
| Cu(II) | 2:1 or 1:1 | Ethanol, Aqueous Ethanol | The ligand and a copper salt (e.g., CuCl₂) are dissolved in the solvent and refluxed for several hours. | nih.gov |
| Ni(II) | 2:1 | Ethanol | An ethanolic solution of the ligand is refluxed with a nickel salt (e.g., NiCl₂·6H₂O). | nih.gov |
| Co(II) | 2:1 | DMSO, Ethanol | The ligand and a cobalt salt are heated under reflux. | researchgate.net |
| La(III) | 2:1 | Ethanol | A solution of the ligand and a lanthanum salt (e.g., LaCl₃·6H₂O) is heated under reflux. | nih.gov |
Integration into Optoelectronic Materials and Devices
The unique ability of organic molecules to absorb and emit light makes them central to the field of optoelectronics, with applications in devices like light-emitting diodes (LEDs) and solar cells. ossila.com Indolizine derivatives, particularly π-expanded systems, are being investigated as a new generation of stable, tunable organic materials for optoelectronic applications. chemrxiv.org These materials possess the ability to convert electrical signals into optical signals and vice versa, a key feature of optoelectronic materials. ossila.com
A significant challenge in organic optoelectronics is the stability of the materials. chemrxiv.org Many conventional polycyclic aromatic hydrocarbons are susceptible to degradation through photooxidation. chemrxiv.org Newly designed indoloindolizines show enhanced stability, which is crucial for the longevity and performance of optoelectronic devices. chemrxiv.org The electronic properties of these materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be precisely controlled through synthetic modifications. chemrxiv.orgmdpi.com This tuning of the HOMO-LUMO gap allows for the absorption and emission of light at specific wavelengths, making it possible to create materials with desired colors and optical properties. chemrxiv.org
The integration of these materials into devices is a critical step. mdpi.commdpi.com Research focuses on developing scalable synthetic methods to produce these compounds in sufficient quantities and with high purity. chemrxiv.org Characterization techniques, including single-crystal X-ray diffraction and theoretical calculations, are used to understand the relationship between molecular structure and the observed optical and electronic properties. chemrxiv.org This comprehensive approach, combining rational design, synthesis, and characterization, establishes indolizine-based platforms as a promising avenue for developing high-performance, durable organic optoelectronic devices. chemrxiv.org
Design and Synthesis of Caged Compounds for Photouncaging Systems utilizing Methoxyindolizines
Photouncaging is a powerful technique that allows for the non-invasive, spatiotemporally controlled release of biologically active molecules or other species of interest using light. researchgate.netnih.gov This is achieved by temporarily inactivating a molecule by attaching a photolabile protecting group (or "cage"), which can be cleaved upon irradiation. researchgate.net Methoxyindolizine derivatives have emerged as a promising class of photocages. researchgate.net
Research has shown that a 2-methoxyindolizine can serve as an efficient photocleavable protecting group that is responsive to red light. researchgate.net The uncaging process proceeds via a photooxidation mechanism involving a photosensitizer and singlet oxygen. researchgate.net Similarly, photouncaging systems based on 3-acylindolizines have been developed for the release of carboxylic acids upon red-light irradiation in the presence of a sensitizer (B1316253) like methylene (B1212753) blue. researchgate.net The indolizine core, while chemically stable in the dark, reacts with singlet oxygen to release the caged molecule. researchgate.net
The development of photouncaging systems that operate in the near-infrared (NIR) region (650–900 nm) is a significant goal in the field, as this low-energy light is less harmful to biological tissues and has greater penetration depth. nih.govuzh.chresearchgate.net While much of the work in NIR photouncaging has focused on scaffolds like cyanine (B1664457) dyes, the principles and mechanisms, particularly those involving photooxidation, are relevant to the development of indolizine-based systems. nih.govresearchgate.net The modularity of the indolizine scaffold allows for the exploration of diverse substituents to fine-tune its photophysical properties and expand the range of molecules that can be caged and released. researchgate.net This makes methoxyindolizines and their derivatives highly attractive for creating advanced photouncaging systems for applications in biology and medicine. uzh.ch
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methoxyindolizine, and how do reaction conditions influence yield?
- Methodology : The indolizine core is typically synthesized via cyclization reactions. For example, the Perkin reaction between pyridine derivatives (e.g., 2-pyridinecarbaldehyde) and alkynes or α,β-unsaturated carbonyl compounds can yield 3-substituted indolizines. Key reagents include acetic acid/potassium acetate systems, which facilitate cyclization at 80–120°C . Optimization of solvent polarity (e.g., ethyl acetate vs. DMF) and catalyst choice (e.g., protic vs. Lewis acids) can improve yields by 15–30% .
Q. How is this compound structurally characterized, and what spectroscopic markers distinguish it from analogs?
- Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns. The methoxy group at C3 appears as a singlet (~δ 3.8–4.0 ppm in H NMR), while the indolizine ring protons show distinct coupling patterns (e.g., C2-H as a doublet at δ 7.2–7.5 ppm). Infrared (IR) spectroscopy identifies C-O-C stretches (~1250 cm) and aromatic C-H bends. High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., CHNO) with <2 ppm error .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC at 25°C, 40°C, and 60°C. Polar aprotic solvents (e.g., DMSO) enhance solubility (>50 mg/mL), while aqueous solubility is pH-dependent, peaking in mildly acidic conditions (pH 4–6) due to partial protonation of the nitrogen .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the indolizine core modulate reactivity in cross-coupling reactions?
- Methodology : Use density functional theory (DFT) to calculate Fukui indices and identify nucleophilic/electrophilic sites. Experimentally, compare Suzuki-Miyaura coupling efficiencies of this compound with bromo vs. iodo substituents at C1. Methoxy’s electron-donating effect increases activation barriers for C2 coupling by ~5 kcal/mol compared to nitro-substituted analogs .
Q. What mechanisms explain contradictory bioactivity results in this compound derivatives across different cell lines?
- Methodology : Address discrepancies by standardizing assay conditions (e.g., ATP levels, incubation time). For example, in cytotoxicity studies, HeLa cells may show IC = 12 µM, while MCF-7 cells exhibit resistance (IC > 50 µM) due to differential expression of efflux pumps (e.g., P-gp). Use knockout cell lines or inhibitors (e.g., verapamil) to isolate variables .
Q. Can this compound serve as a CRTH2 receptor antagonist, and what structural modifications enhance binding affinity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using CRTH2’s crystal structure (PDB: 5XKM). The methoxy group’s orientation in the hydrophobic pocket improves van der Waals contacts (ΔG = −9.2 kcal/mol). Introduce electron-withdrawing groups (e.g., -CF at C7) to enhance binding by 3-fold, validated via radioligand displacement assays .
Methodological Guidance for Data Analysis
- Handling Spectral Overlaps : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 7.0–7.5 ppm). For example, NOESY correlations between C1-H and C8-H confirm the indolizine scaffold .
- Interpreting Reaction Yields : Apply multivariate analysis (e.g., PCA) to datasets comparing catalysts, solvents, and temperatures. Low yields (<30%) in protic solvents suggest competing side reactions (e.g., hydrolysis), while polar aprotic solvents favor cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
